N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-1-carboxamide
Description
This compound belongs to the triazolopyridazine family, characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-b]pyridazine) substituted at position 3 with a pyridin-3-yl group and at position 6 with a phenyl ring bearing a naphthalene-1-carboxamide moiety .
Properties
IUPAC Name |
N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N6O/c34-27(23-12-4-7-18-6-1-2-11-22(18)23)29-21-10-3-8-19(16-21)24-13-14-25-30-31-26(33(25)32-24)20-9-5-15-28-17-20/h1-17H,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXGSIOUFVNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CN=CC=C6)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. The nature of these interactions often involves inhibition of enzyme activity, which can lead to therapeutic effects such as reduced inflammation or antimicrobial action. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects such as altered gene expression and disrupted cellular functions. Additionally, the compound may activate certain signaling pathways by binding to receptors and inducing conformational changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects such as reduced tumor growth or antimicrobial activity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolic balance. Additionally, the compound may influence the activity of cofactors required for enzymatic reactions, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. This localization can enhance its therapeutic effects by targeting specific tissues or cell types. Additionally, the compound’s distribution within the body can influence its overall efficacy and safety profile.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular targeting can enhance the compound’s therapeutic potential by ensuring that it reaches its intended site of action.
Biological Activity
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of pyridine derivatives with hydrazine to form the triazole ring, followed by cyclization and functional group modifications. The synthetic route typically includes:
- Formation of Triazole Ring : Reaction of pyridine derivatives with hydrazine.
- Cyclization : Formation of the triazolo-pyridazine structure.
- Functional Group Modifications : Introduction of naphthalene and carboxamide functionalities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for specific analogs .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. The most promising derivatives showed IC50 values as low as 1.06 μM against A549 lung cancer cells and 1.23 μM against MCF-7 breast cancer cells .
The mechanisms through which these compounds exert their biological effects are still under investigation. However, it is believed that they interact with specific molecular targets in biological systems, potentially modulating various biochemical pathways.
Study on Antitubercular Activity
In a study focusing on novel substituted benzamides, several compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among them, certain derivatives exhibited two-fold higher activity than standard drugs such as rifampicin .
Cytotoxicity Evaluation
Another study assessed the cytotoxic effects of various substituted naphthalene carboxamides on human embryonic kidney (HEK-293) cells. The results indicated that most active compounds were nontoxic to human cells while maintaining significant antimicrobial activity .
Data Tables
| Compound Name | IC50 (μM) | Target Organism/Cell Line |
|---|---|---|
| This compound | 1.06 | A549 (Lung Cancer) |
| This compound | 1.23 | MCF-7 (Breast Cancer) |
| Substituted Benzamide Derivative | 1.35 - 2.18 | Mycobacterium tuberculosis |
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among triazolopyridazine derivatives include modifications to the core substituents and the aryl carboxamide/sulfonamide side chains.
Key Observations :
- The pyridin-3-yl group at position 3 is conserved in several analogs, suggesting its role in target binding .
- Substituent position (e.g., phenyl ring at position 3 vs. 4) impacts molecular geometry and target selectivity .
Functional and Pharmacological Comparisons
PEF(S) Binders
Compounds with alkoxyethoxy or methoxyphenyl substituents (e.g., N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)s}) were prioritized for PEF(S) binding in virtual screening studies . These molecules displace TNS, a fluorescent probe at the allosteric site, suggesting shared binding mechanisms. However, the naphthalene-carboxamide derivative may occupy a distinct chemical space due to its bulkier side chain, which could modulate binding affinity or specificity .
Lin-28 Inhibitors
C1632, a methyl-substituted triazolopyridazine acetamide, blocks Lin-28 interaction with let-7 miRNA, promoting differentiation in cancer stem cells (CSCs) and reducing tumorsphere formation . In contrast, the naphthalene-carboxamide analog lacks reported activity in this pathway, highlighting the critical role of the methyl-acetamide group in Lin-28 targeting.
Antimicrobial Agents
N-(3-(6-Methyltriazolo[4,3-b]Pyridazin-3-yl)Phenyl)Benzamide derivatives demonstrated moderate antimicrobial activity . The naphthalene analog’s larger aromatic system may improve membrane permeability but could reduce solubility, necessitating further optimization for microbial targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
